Hexanedioic acid, 3,4-dimethyl-, dimethyl ester, meso-
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Overview
Description
(3R,4S)-Dimethyl 3,4-dimethylhexanedioate is an organic compound with the molecular formula C10H18O4 It is a diester derivative of hexanedioic acid, featuring two methyl groups attached to the third and fourth carbon atoms in the hexanedioate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-Dimethyl 3,4-dimethylhexanedioate typically involves the esterification of (3R,4S)-3,4-dimethylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
(3R,4S)-3,4-dimethylhexanedioic acid+2CH3OHH2SO4(3R,4S)-Dimethyl 3,4-dimethylhexanedioate+2H2O
Industrial Production Methods: In an industrial setting, the production of (3R,4S)-Dimethyl 3,4-dimethylhexanedioate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Types of Reactions:
Oxidation: (3R,4S)-Dimethyl 3,4-dimethylhexanedioate can undergo oxidation reactions, particularly at the ester functional groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of (3R,4S)-3,4-dimethylhexanedioic acid.
Reduction: Formation of (3R,4S)-3,4-dimethylhexanediol.
Substitution: Formation of substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(3R,4S)-Dimethyl 3,4-dimethylhexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in polymer chemistry.
Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials, including plasticizers and resins.
Mechanism of Action
The mechanism of action of (3R,4S)-Dimethyl 3,4-dimethylhexanedioate primarily involves its ester functional groups. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohols and acids. This hydrolysis reaction is crucial in the metabolism and activation of ester-containing prodrugs.
Comparison with Similar Compounds
Dimethyl hexanedioate: Lacks the methyl groups on the third and fourth carbon atoms.
Diethyl 3,4-dimethylhexanedioate: Similar structure but with ethyl ester groups instead of methyl ester groups.
(3R,4S)-3,4-Dimethylhexanedioic acid: The parent acid of the ester compound.
Uniqueness: (3R,4S)-Dimethyl 3,4-dimethylhexanedioate is unique due to its specific stereochemistry and the presence of two methyl groups on the hexanedioate chain. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H18O4 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
dimethyl 3,4-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-7(5-9(11)13-3)8(2)6-10(12)14-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KESZJEAHJIQHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C(C)CC(=O)OC |
Origin of Product |
United States |
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